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Cat. No.: B1678883 Get Quote

An In-depth Review of the Dihydropyridine Calcium Channel Blocker

Abstract
Nilvadipine is a potent dihydropyridine calcium channel blocker primarily utilized for the

management of hypertension.[1][2] It exerts its therapeutic effects by selectively inhibiting L-

type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent

reduction in blood pressure.[1][3] Beyond its established role in cardiovascular medicine,

nilvadipine has garnered significant interest for its neuroprotective potential, with research

exploring its utility in cerebrovascular diseases and Alzheimer's disease.[1] This technical guide

provides a comprehensive overview of nilvadipine, detailing its mechanism of action,

pharmacokinetics, clinical efficacy, and safety profile. It is intended for researchers, scientists,

and drug development professionals, offering a consolidated resource of quantitative data,

experimental methodologies, and relevant signaling pathways to facilitate further investigation

and development.

Introduction
Nilvadipine is a second-generation dihydropyridine calcium channel blocker with a high affinity

for L-type calcium channels. Compared to the prototype nifedipine, nilvadipine exhibits a

longer duration of action and greater vascular selectivity, which translates to a more favorable

pharmacodynamic profile with less cardiodepression. Its primary indication is the treatment of

essential hypertension. More recently, preclinical and clinical studies have suggested a
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potential role for nilvadipine in the treatment of Alzheimer's disease, attributed to its ability to

enhance cerebral blood flow and potentially modulate amyloid-β pathways.

Chemical and Physical Properties
Property Value Reference

Chemical Name

5-isopropyl 3-methyl 2-cyano-

1,4-dihydro-6-methyl-4-(3-

nitrophenyl)-3,5-

pyridinedicarboxylate

Molecular Formula C19H19N3O6

Molecular Weight 385.37 g/mol

CAS Number 75530-68-6

Appearance Solid

Mechanism of Action
Nilvadipine's primary mechanism of action involves the inhibition of L-type voltage-gated

calcium channels. By binding to the α1 subunit of the channel, it physically obstructs the influx

of extracellular calcium into vascular smooth muscle cells and cardiac myocytes. This reduction

in intracellular calcium concentration inhibits the contractile processes of these cells, leading to

the following effects:

Vasodilation: Relaxation of arterial smooth muscle results in decreased total peripheral

resistance and a lowering of systemic blood pressure.

Increased Myocardial Oxygen Supply: Dilation of coronary arteries enhances blood flow to

the myocardial tissue.

Reduced Afterload: The decrease in peripheral resistance lessens the workload on the heart.

Signaling Pathway of Nilvadipine in Vascular Smooth
Muscle Cells
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Caption: Nilvadipine's mechanism leading to vasodilation.

Pharmacokinetics
Nilvadipine is rapidly and completely absorbed following oral administration, though it

undergoes significant first-pass metabolism, resulting in an absolute bioavailability of 14-19%.

Parameter Value Species Reference

Bioavailability 14-19% Human

Time to Peak Plasma

Concentration (Tmax)
1.08 - 1.50 hours Human

Elimination Half-life

(t1/2)
15-20 hours Human

Protein Binding >98% (in vitro) Not Specified N/A

Metabolism
Hepatic (Cytochrome

P450 system)
Human

Excretion
Primarily renal as

inactive metabolites
Human

Preclinical Pharmacology
In Vitro Studies
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Assay Endpoint Value
Species/Syste
m

Reference

L-type Calcium

Channel

Inhibition

IC50 0.1 nM Not Specified

L-type Calcium

Channel Current

Inhibition

IC50
3 x 10⁻⁸ M (30

nM)

Rat Frontal

Cortical Neurons

Inhibition of K+-

induced ⁴⁵Ca²⁺

uptake

IC50
2.7 x 10⁻¹⁰ M

(0.27 nM)

Dog Coronary

Arteries

Inhibition of K+-

induced ⁴⁵Ca²⁺

uptake

IC50
4.4 x 10⁻⁹ M (4.4

nM)
Guinea Pig Atria

Inhibition of

Ca²⁺-induced

contractions

pA2 10.64
Dog Coronary

Artery

Antioxidant

Effect

(myocardial

membrane lipid

peroxidation)

IC50 25.1 µM Rat

Inhibition of

Aortic Smooth

Muscle Cell

Migration

IC50 0.033 nM Rat

In Vivo Studies
Vasodilatory Potency: Nilvadipine is 4- to 16-fold more potent as a vasodilator compared to

nifedipine.
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Vascular/Cardiac Potency Ratio: The vascular/cardiac potency ratio for nilvadipine is 251,

which is 9- to 10-fold greater than that of nifedipine, indicating higher vascular selectivity.

Cerebral Blood Flow: In a transgenic mouse model of Alzheimer's disease, nilvadipine
restored cortical perfusion levels. It also dilated pial arterioles in rats in a dose-dependent

manner at concentrations ≥ 10⁻⁹ M.

Clinical Efficacy
Hypertension
A double-blind, randomized, placebo-controlled study in patients with mild to moderate

essential hypertension demonstrated that nilvadipine at doses of 8 mg and 16 mg once daily

significantly reduced sitting diastolic blood pressure compared to placebo after 8 weeks of

therapy.

Treatment Group
Mean Change in Sitting
Diastolic Blood Pressure
(mmHg)

Number of Patients (n)

Placebo -6.8 59

Nilvadipine 8 mg -10.4 60

Nilvadipine 16 mg -11.0 49

Data from a multicenter study on ambulatory treatment of hypertension.

Alzheimer's Disease
The NILVAD trial, a large-scale Phase III study, investigated the efficacy of nilvadipine in

patients with mild to moderate Alzheimer's disease. The primary analysis did not show a

statistically significant benefit of nilvadipine on the co-primary outcomes of cognitive and

functional decline. However, some research suggests a potential benefit in very early-stage

Alzheimer's, with one study indicating an almost 50% reduction in the rate of cognitive decline

in this subgroup.
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Study Population
Primary
Outcome

Result Reference

NILVAD Phase III

Trial

Mild to moderate

Alzheimer's

disease (n=511)

Change in

ADAS-Cog 12

and CDR-sb

No significant

treatment benefit

observed.

Roskamp

Institute Study

Very mild/early-

stage

Alzheimer's

Cognitive decline

Slowed cognitive

decline

compared to

placebo.

Safety and Tolerability
Nilvadipine is generally well-tolerated. The most common side effects are typical of

dihydropyridine calcium channel blockers and are related to their vasodilatory effects.

Common Adverse Events:

Headache

Dizziness

Flushing

Palpitations

Peripheral edema

Less Common and Rare Adverse Events:

Gastrointestinal issues (nausea, abdominal pain)

Fatigue

Hepatic dysfunction (rare)

Gingival hyperplasia (rare)
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Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a competitive binding assay to determine the affinity of a test compound

for the L-type calcium channel.

Objective: To determine the IC50 and Ki of a test compound for the L-type calcium channel.

Materials:

Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat cerebral

cortex).

Radioligand (e.g., [³H]nitrendipine).

Test compound (nilvadipine).

Non-specific binding control (e.g., a high concentration of unlabeled nifedipine).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand

and varying concentrations of nilvadipine.

Equilibrium: Allow the binding to reach equilibrium.

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

Washing: Wash the filters with ice-cold assay buffer.

Counting: Measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of

nilvadipine to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay
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Caption: General workflow for a radioligand binding assay.
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NILVAD Clinical Trial Protocol (Abbreviated)
Objective: To investigate the efficacy and safety of nilvadipine as a treatment for mild-to-

moderate Alzheimer's disease.

Study Design: A European multicenter, randomized, double-blind, placebo-controlled, parallel-

group Phase III trial.

Participants: 511 individuals aged >50 years with a diagnosis of probable mild to moderate

Alzheimer's disease.

Intervention:

Nilvadipine 8 mg sustained-release capsule once daily.

Matching placebo capsule once daily.

Duration: 78 weeks of treatment.

Primary Outcome Measures:

Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale

(ADAS-Cog 12).

Clinical Dementia Rating Scale sum of boxes (CDR-sb) as a gated co-primary outcome.

Secondary Outcome Measures:

Disability Assessment for Dementia (DAD).

Safety and tolerability assessments.

Data Collection: Assessments performed at baseline, 13, 52, and 78 weeks.

NILVAD Clinical Trial Workflow
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Caption: Simplified workflow of the NILVAD clinical trial.
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Conclusion
Nilvadipine is a well-established dihydropyridine calcium channel blocker with a proven

efficacy and safety profile for the treatment of hypertension. Its high vascular selectivity and

long duration of action offer advantages over older agents in its class. While its potential as a

disease-modifying therapy for Alzheimer's disease was not confirmed in a large Phase III trial

for mild to moderate stages, further research into its effects in very early disease may be

warranted. This guide provides a comprehensive summary of the current knowledge on

nilvadipine, serving as a valuable resource for ongoing and future research and development

efforts in both cardiovascular and neurological fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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